

synthesis of bismuth sulfate from bismuth nitrate and sulfuric acid

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Compound of Interest

Compound Name: *Bismuth sulfate*

Cat. No.: *B1584915*

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Synthesis of Bismuth Sulfate: A Technical Guide

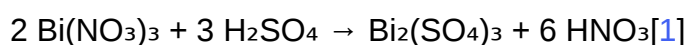
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of **bismuth sulfate** from bismuth nitrate and sulfuric acid, detailing the underlying chemistry, experimental protocols, and product characterization.

Introduction

Bismuth sulfate, $\text{Bi}_2(\text{SO}_4)_3$, is an inorganic compound with applications in various fields, including as a precursor for other bismuth compounds, in catalysis, and in certain pharmaceutical formulations. Its synthesis from bismuth nitrate and sulfuric acid is a common laboratory and industrial method. This technical guide provides a comprehensive overview of this synthesis, including the chemical principles, a detailed experimental protocol, and methods for product characterization. A key challenge in this synthesis is the propensity of bismuth salts to hydrolyze in aqueous solutions, which necessitates careful control of reaction conditions to prevent the formation of undesirable bismuth oxysalts.

Reaction Chemistry and Stoichiometry

The synthesis of **bismuth sulfate** from bismuth nitrate and sulfuric acid proceeds via a double displacement reaction. The balanced chemical equation for this reaction is:



This equation dictates the stoichiometric ratio of the reactants required for a complete conversion to the desired product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the compounds involved in the synthesis of **bismuth sulfate**.

Table 1: Physical and Chemical Properties of Reactants and Products

Compound	Chemical Formula	Molar Mass (g/mol)	Appearance	Density (g/cm ³)	Melting Point (°C)	Solubility
Bismuth(III) Nitrate Pentahydrate	$\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$	485.07	Colorless, white crystals	2.83	75-80 (decomposes)	Soluble in acids; hydrolyzes in water
Sulfuric Acid	H_2SO_4	98.08	Colorless, oily liquid	1.84	10	Miscible with water
Bismuth(III) Sulfate	$\text{Bi}_2(\text{SO}_4)_3$	706.15	White, hygroscopic solid	5.08	405 (decomposes)	Soluble in acids; hydrolyzes in water
Nitric Acid	HNO_3	63.01	Colorless liquid	1.51	-42	Miscible with water

Table 2: Stoichiometric Ratios for Synthesis

Reactant	Molar Ratio	Moles (for 1 mole of $\text{Bi}_2(\text{SO}_4)_3$)
Bismuth(III) Nitrate	2	2
Sulfuric Acid	3	3

Experimental Protocol

Disclaimer: The following protocol is a composite based on established chemical principles and available data, as a detailed, step-by-step procedure is not readily available in primary literature. Appropriate safety precautions should be taken when handling concentrated acids.

4.1. Materials and Equipment

- Bismuth(III) nitrate pentahydrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$)
- Concentrated sulfuric acid (98%)
- Anhydrous diethyl ether (or other suitable non-aqueous solvent)
- Glass reaction vessel with a magnetic stirrer
- Dropping funnel
- Buchner funnel and filter paper
- Vacuum flask
- Drying oven or desiccator

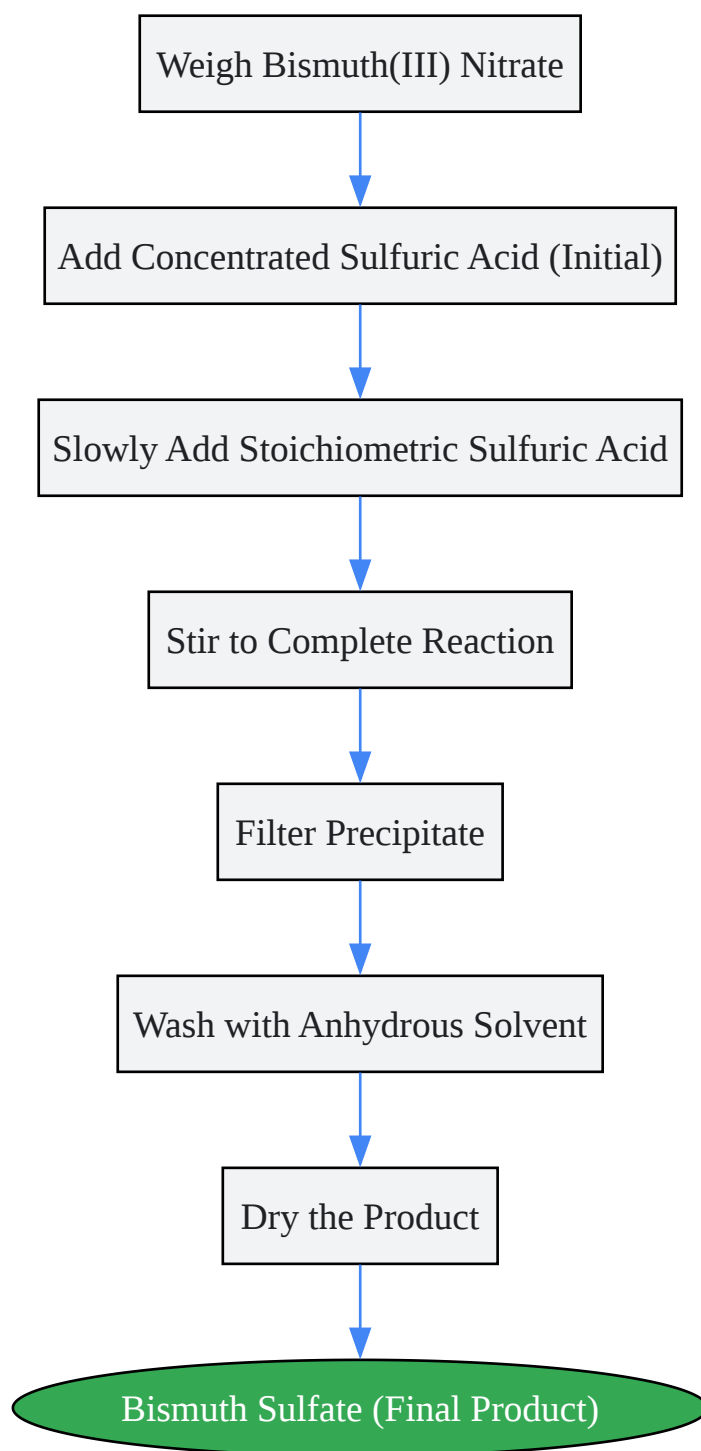
4.2. Procedure

- **Reaction Setup:** In a fume hood, place a precisely weighed amount of bismuth(III) nitrate pentahydrate into the glass reaction vessel equipped with a magnetic stirrer.
- **Dissolution:** Add a minimal amount of concentrated sulfuric acid to the bismuth nitrate to form a paste. This initial step is crucial to prevent hydrolysis that would occur in an aqueous solution.
- **Reaction:** Slowly add a stoichiometric amount of concentrated sulfuric acid (refer to Table 2) to the bismuth nitrate paste via a dropping funnel while continuously stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

- Precipitation: The **bismuth sulfate** will precipitate out of the acidic solution as a white solid. Continue stirring for a sufficient period (e.g., 1-2 hours) to ensure the reaction goes to completion.
- Isolation: Filter the precipitated **bismuth sulfate** using a Buchner funnel under vacuum.
- Washing: Wash the collected solid with a small amount of anhydrous diethyl ether to remove any residual nitric acid and unreacted sulfuric acid. Repeat the washing step to ensure the removal of impurities.
- Drying: Dry the purified **bismuth sulfate** in a drying oven at a low temperature (e.g., 100-120 °C) or in a desiccator over a suitable drying agent to obtain the final product.

Mandatory Visualizations

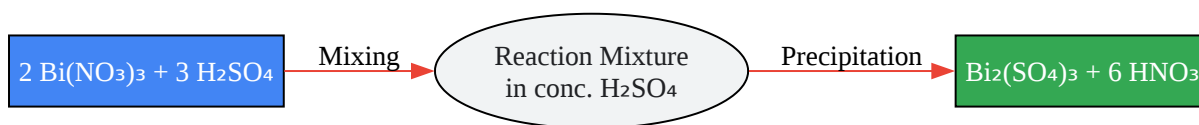
Logical Relationship of Synthesis Steps



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Caption: Workflow for the synthesis of **bismuth sulfate**.

Reaction Pathway



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Caption: Simplified reaction pathway for **bismuth sulfate** synthesis.

Characterization of Bismuth Sulfate

To confirm the identity and purity of the synthesized **bismuth sulfate**, the following analytical techniques can be employed:

- X-ray Diffraction (XRD): To verify the crystalline structure of the product.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the sulfate ions.
- Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the compound. Bismuth(III) sulfate decomposes at around 405-465 °C.^{[2][3]}

Safety and Handling

- Bismuth(III) nitrate is an oxidizing agent and can cause skin and eye irritation.
- Concentrated sulfuric acid is highly corrosive and can cause severe burns. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
- The reaction generates nitric acid fumes, which are corrosive and toxic. The entire procedure should be performed in a fume hood.

Conclusion

The synthesis of **bismuth sulfate** from bismuth nitrate and sulfuric acid is a straightforward method, provided that the hydrolysis of the bismuth salt is carefully avoided by using a highly acidic environment. The provided protocol offers a comprehensive guide for the laboratory-

scale preparation of this compound. Proper characterization of the final product is essential to ensure its purity and identity for subsequent applications in research and development.

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